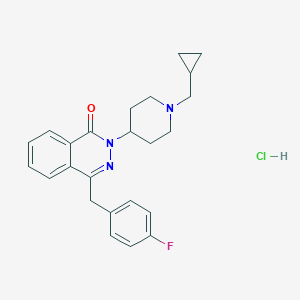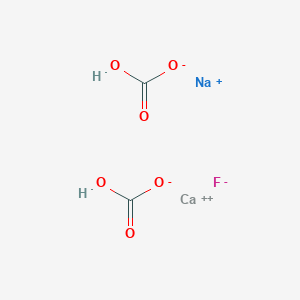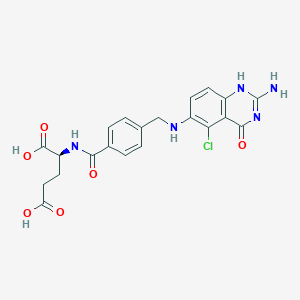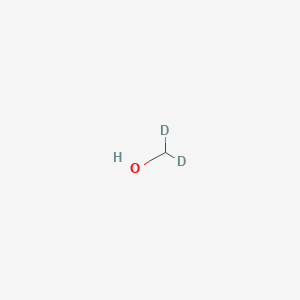
1(2H)-Phthalazinone, 2-(1-(cyclopropylmethyl)-4-piperidinyl)-4-((4-fluorophenyl)methyl)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1(2H)-Phthalazinone, 2-(1-(cyclopropylmethyl)-4-piperidinyl)-4-((4-fluorophenyl)methyl)-, monohydrochloride is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 1(2H)-Phthalazinone, 2-(1-(cyclopropylmethyl)-4-piperidinyl)-4-((4-fluorophenyl)methyl)-, monohydrochloride is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a norepinephrine reuptake inhibitor (NRI). By inhibiting the reuptake of these neurotransmitters, it increases their concentration in the brain, leading to improved mood and pain relief.
Biochemische Und Physiologische Effekte
Studies have shown that 1(2H)-Phthalazinone, 2-(1-(cyclopropylmethyl)-4-piperidinyl)-4-((4-fluorophenyl)methyl)-, monohydrochloride has a positive effect on neurotransmitter levels in the brain, specifically serotonin and norepinephrine. This leads to improved mood and pain relief. It has also been shown to have a low potential for abuse and addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1(2H)-Phthalazinone, 2-(1-(cyclopropylmethyl)-4-piperidinyl)-4-((4-fluorophenyl)methyl)-, monohydrochloride in lab experiments is its low potential for abuse and addiction. However, its exact mechanism of action is not fully understood, which may limit its use in certain experiments. Additionally, more research is needed to fully understand its potential therapeutic applications.
Zukünftige Richtungen
For research include further investigation into its exact mechanism of action, as well as its potential as a treatment for other neurological disorders. Additionally, more studies are needed to fully understand its safety and potential side effects.
Synthesemethoden
The synthesis of 1(2H)-Phthalazinone, 2-(1-(cyclopropylmethyl)-4-piperidinyl)-4-((4-fluorophenyl)methyl)-, monohydrochloride involves the reaction of 4-(4-fluorobenzyl) piperidine with cyclopropylmethylamine in the presence of a palladium catalyst. The resulting intermediate is then reacted with phthalic anhydride to obtain the final product.
Wissenschaftliche Forschungsanwendungen
1(2H)-Phthalazinone, 2-(1-(cyclopropylmethyl)-4-piperidinyl)-4-((4-fluorophenyl)methyl)-, monohydrochloride has been studied for its potential therapeutic applications in the treatment of various neurological disorders, including depression and anxiety. It has also been investigated for its potential as a pain reliever.
Eigenschaften
CAS-Nummer |
110406-69-4 |
|---|---|
Produktname |
1(2H)-Phthalazinone, 2-(1-(cyclopropylmethyl)-4-piperidinyl)-4-((4-fluorophenyl)methyl)-, monohydrochloride |
Molekularformel |
C24H27ClFN3O |
Molekulargewicht |
427.9 g/mol |
IUPAC-Name |
2-[1-(cyclopropylmethyl)piperidin-4-yl]-4-[(4-fluorophenyl)methyl]phthalazin-1-one;hydrochloride |
InChI |
InChI=1S/C24H26FN3O.ClH/c25-19-9-7-17(8-10-19)15-23-21-3-1-2-4-22(21)24(29)28(26-23)20-11-13-27(14-12-20)16-18-5-6-18;/h1-4,7-10,18,20H,5-6,11-16H2;1H |
InChI-Schlüssel |
TZXIELQHGDBHKH-UHFFFAOYSA-N |
SMILES |
C1CC1CN2CCC(CC2)N3C(=O)C4=CC=CC=C4C(=N3)CC5=CC=C(C=C5)F.Cl |
Kanonische SMILES |
C1CC1CN2CCC(CC2)N3C(=O)C4=CC=CC=C4C(=N3)CC5=CC=C(C=C5)F.Cl |
Andere CAS-Nummern |
110406-69-4 |
Synonyme |
1(2H)-Phthalazinone, 2-(1-(cyclopropylmethyl)-4-piperidinyl)-4-((4-flu orophenyl)methyl)-, monohydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















